Ethyl 2-(oxetan-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(oxetan-3-yl)butanoate is an organic compound with the molecular formula C₉H₁₆O₃ It features an oxetane ring, which is a four-membered cyclic ether, attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(oxetan-3-yl)butanoate typically involves the formation of the oxetane ring followed by esterification. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions. For example, the reaction of 3-chloropropyl acetate with a base like potassium hydroxide can yield the oxetane ring . The resulting oxetane can then be esterified with butanoic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxetan-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-derived ketones or aldehydes, while reduction can produce linear alcohols. Substitution reactions can lead to a variety of substituted oxetane derivatives.
Scientific Research Applications
Ethyl 2-(oxetan-3-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a valuable motif in drug design due to its stability and ability to modulate physicochemical properties. It is used in the synthesis of potential pharmaceutical agents.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Material Science: Oxetane derivatives are explored for their potential use in polymer chemistry and the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(oxetan-3-yl)butanoate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be exploited in various synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Ethyl 2-(oxetan-3-yl)butanoate can be compared with other oxetane-containing compounds, such as:
Ethyl 3-oxetanecarboxylate: Similar in structure but with different reactivity due to the position of the ester group.
Methyl 2-(oxetan-3-yl)acetate: Another oxetane derivative with a different ester group, leading to variations in its chemical behavior.
3,3-Bis(chloromethyl)oxetane: A more reactive oxetane derivative used in polymer chemistry.
Properties
IUPAC Name |
ethyl 2-(oxetan-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFWPXULLMDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1COC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.